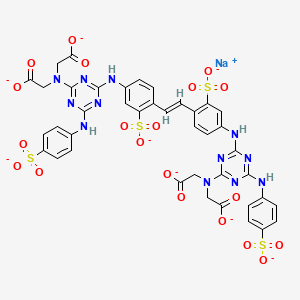
Glycine, N,N'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is a complex organic compound. It is known for its applications in various scientific fields, particularly in the synthesis of dyes and pigments. This compound is characterized by its intricate molecular structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves several steps. The process typically begins with the preparation of intermediate compounds, such as sulfonated phenylene diamines and triazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as filtration and crystallization, to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar sulfonic acid groups and are used in similar applications.
Triazine derivatives: These compounds contain triazine units and are used in the synthesis of dyes and pigments.
Azo dyes: These compounds contain azo groups and are widely used in the dye industry.
Uniqueness
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is unique due to its complex molecular structure, which combines multiple functional groups and aromatic units. This complexity contributes to its versatility and reactivity in various scientific and industrial applications.
Properties
CAS No. |
174305-36-3 |
|---|---|
Molecular Formula |
C40H28N12NaO20S4-7 |
Molecular Weight |
1148.0 g/mol |
IUPAC Name |
sodium;2-[[4-[4-[(E)-2-[4-[[4-[bis(carboxylatomethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C40H36N12O20S4.Na/c53-31(54)17-51(18-32(55)56)39-47-35(41-23-7-11-27(12-8-23)73(61,62)63)45-37(49-39)43-25-5-3-21(29(15-25)75(67,68)69)1-2-22-4-6-26(16-30(22)76(70,71)72)44-38-46-36(42-24-9-13-28(14-10-24)74(64,65)66)48-40(50-38)52(19-33(57)58)20-34(59)60;/h1-16H,17-20H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/q;+1/p-8/b2-1+; |
InChI Key |
HAZGLGDXITZVHO-TYYBGVCCSA-F |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















